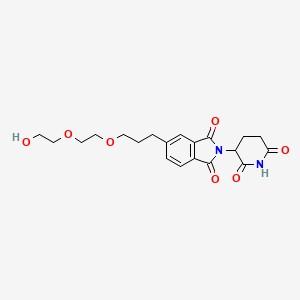

Thalidomide-5'-C3-PEG2-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O7 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C20H24N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,1-2,5-11H2,(H,21,24,25) |

InChI Key |

SRGXNVKFIJFQCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCO |

Origin of Product |

United States |

Synthetic Strategies for Thalidomide 5 C3 Peg2 Oh and Its Conjugates

Retrosynthetic Approaches to the Thalidomide-5'-C3-PEG2-OH Core Structure

The synthesis of this compound is conceptualized through a retrosynthetic analysis, which deconstructs the molecule into simpler, accessible starting materials. This process reveals the primary chemical transformations required for its assembly.

The core strategy involves a convergent synthesis. The primary disconnection points are:

Linker-Thalidomide Bond : The bond connecting the C3-PEG2-OH linker to the 5-position of the thalidomide (B1683933) phthalimide (B116566) ring. This suggests a precursor of 5-functionalized thalidomide, such as 5-hydroxythalidomide (B1239145) or 5-aminothalidomide.

Thalidomide Core : The thalidomide structure itself is disconnected into a 5-substituted phthalic anhydride (B1165640) derivative and a glutamic acid or glutamine derivative. sci-hub.seresearchgate.net This is the classical and most common approach to the thalidomide core. encyclopedia.pub

This retrosynthetic pathway allows for modular construction, where the thalidomide core and the linker can be synthesized separately and then combined. This approach is beneficial for creating a variety of analogs by simply modifying the linker component. scholaris.canih.gov A solid-phase synthesis approach has also been described for thalidomide analogs, which involves linking a phthalic anhydride to a resin, followed by reaction with amines to build the core structure. researchgate.netnih.gov

Retrosynthetic Diagram for this compound

Optimized Reaction Conditions for Directed Synthesis of this compound

The directed synthesis of this compound relies on well-established and optimized reaction conditions for each step outlined in the retrosynthetic analysis.

Formation of the Thalidomide Core: The initial step is the synthesis of the thalidomide scaffold, which can be achieved through several optimized procedures. A common high-yield method involves the reaction of a phthalic anhydride derivative with L-glutamic acid, followed by cyclization. sci-hub.seresearchgate.netfigshare.com For instance, N-phthaloyl-DL-glutamic acid can be formed by reacting phthalic anhydride and L-glutamic acid in pyridine (B92270) at elevated temperatures (e.g., 115 °C), followed by cyclization using ammonium (B1175870) acetate (B1210297) in a high-boiling solvent like diphenyl ether at 170−175 °C. sci-hub.sefigshare.com

An alternative route uses L-glutamine with N-carbethoxyphthalimide to produce N-phthaloyl-L-glutamine. encyclopedia.pub Subsequent cyclization is achieved with carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which often results in high yields of crystalline thalidomide. encyclopedia.pub Microwave-assisted, one-pot multicomponent synthesis has also been developed as a green and efficient alternative. researchgate.net

Table 1: Optimized Conditions for Thalidomide Core Synthesis

| Method | Starting Materials | Reagents & Solvents | Temperature | Yield | Reference |

| Method A | Phthalic Anhydride, L-Glutamic Acid | 1. Pyridine2. Ammonium Acetate, Diphenyl Ether | 1. 115 °C2. 170-175 °C | ~56% (overall) | sci-hub.se, researchgate.net, figshare.com |

| Method B | L-Glutamine, N-Carbethoxyphthalimide | 1. Base2. CDI, DMAP, THF | 1. N/A2. Reflux | 43-63% (overall) | encyclopedia.pub |

| Method C | Phthalic Anhydride, Glutamic Acid, Ammonium Chloride | DMAP (catalyst), Microwave Irradiation | 150 °C | Good | researchgate.net |

Linker Attachment: To synthesize the target molecule, a 5-functionalized thalidomide is required. For example, starting with 5-aminothalidomide (pomalidomide), the linker can be installed via amide bond formation with a suitable C3-PEG2-OH acid derivative. The reaction conditions for such couplings are discussed in section 2.3.1.

Orthogonal Functionalization Strategies for Linker Elongation and Conjugation

Orthogonal functionalization allows for the specific modification of the linker without altering the core thalidomide structure, enabling the conjugation of various molecular entities. rsc.org The terminal hydroxyl group (-OH) of this compound is a key functional handle for such modifications.

Amide Coupling and Esterification Reactions

Amide coupling is a robust and widely used strategy for conjugation. While this compound itself has a terminal alcohol, a common synthetic strategy involves using precursors with terminal amine or carboxylic acid groups. For example, a thalidomide-linker construct with a terminal carboxylic acid can be readily coupled to an amine-containing molecule. sigmaaldrich.combroadpharm.com Conversely, a thalidomide-linker with a terminal amine, such as Thalidomide-5-(PEG2-amine) broadpharm.com, can be coupled to a carboxylic acid.

These reactions are typically facilitated by standard peptide coupling agents. broadpharm.combroadpharm.com

Table 2: Common Coupling Agents for Amide Bond Formation

| Reagent | Full Name | Reaction Conditions | Reference |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Most effective at pH 4.5, often used with NHS/Sulfo-NHS | broadpharm.com, axispharm.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Used in organic solvents like DMF with a base (e.g., DIPEA) | broadpharm.com, broadpharm.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Used in organic solvents, forms a dicyclohexylurea (DCU) byproduct | axispharm.com |

Esterification provides another route for conjugation. The terminal hydroxyl group of this compound can be reacted with a carboxylic acid under esterification conditions, or activated (e.g., as a mesylate or tosylate) for reaction with a nucleophile.

Click Chemistry and Other Bioorthogonal Ligation Techniques

Click chemistry offers a highly efficient and specific method for conjugation, operating under mild, bioorthogonal conditions. lifetein.comyoutube.com This is particularly valuable in complex biological systems. nih.gov The two most prominent types are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). lifetein.comrsc.org

To utilize this strategy, a precursor to the target molecule would be synthesized with a terminal azide (B81097) or alkyne group. Numerous thalidomide-PEG-linker building blocks are available with these functionalities, such as Thalidomide-O-PEG2-azide lumiprobe.com and Thalidomide-O-PEG2-Propargyl. biochempeg.com These can then be "clicked" onto a molecule of interest bearing the complementary functional group.

This approach has been successfully used to create "click-formed proteolysis-targeting chimeras" (CLIPTACs) in situ, where smaller, more cell-permeable thalidomide and target-binding precursors are joined together within the cell. nih.gov

Advanced Purification Techniques for Complex Synthetic Intermediates

The synthesis of complex molecules like this compound and its conjugates necessitates advanced purification methods to isolate intermediates and the final product with high purity.

Chromatographic Purification Strategies (e.g., HPLC, Flash Chromatography)

Flash Chromatography: Flash column chromatography over silica (B1680970) gel is a standard and essential technique for purifying synthetic intermediates in thalidomide chemistry. nih.gov It is effective for separating the desired compound from unreacted starting materials and reaction byproducts on a preparative scale. Common mobile phases include gradients of organic solvents, such as dichloromethane (B109758) and methanol (B129727) or ethyl acetate in hexane (B92381), to elute compounds based on polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the analysis and final purification of thalidomide derivatives, offering high resolution and sensitivity. nih.govusf.edu Reversed-phase HPLC is most commonly employed. The purity of final compounds is often assessed by HPLC, with purities greater than 99% being achievable. google.comgoogle.com

For analytical purposes, methods have been developed to determine concentrations in biological matrices like plasma. usf.edunih.gov For preparative HPLC, the conditions are scaled up to isolate milligram to gram quantities of the pure compound.

Table 3: Exemplary HPLC Conditions for Thalidomide and Derivatives

| Column Type | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Reversed-Phase C18 | Acetonitrile / 10 mM Ammonium Acetate Buffer (pH 5.5) | 0.8 mL/min | UV, 220 nm | Plasma Pharmacokinetics | usf.edu |

| CHIRALPAK AD-RH | Acetonitrile / Methanol / 0.025 M Citrate Buffer (pH 3.0) | 0.5 mL/min | UV, 220 nm | Enantiomer Separation | nih.gov |

| TC-C18 | Methanol / 10 mM Ammonium Acetate / Formic Acid | 0.9 mL/min | MS/MS | Plasma Concentration | nih.gov |

Mentioned Compounds

Crystallization and Recrystallization Approaches

The purification of this compound is crucial to ensure its suitability for subsequent conjugation and biological testing. Crystallization and recrystallization are powerful techniques for achieving high purity. Given the introduction of a flexible and polar PEG chain, the crystallization behavior of this compound is expected to differ significantly from that of the parent thalidomide molecule.

The selection of an appropriate solvent system is paramount for successful crystallization. For thalidomide and its less polar derivatives, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and mixtures with alcohols or water have been employed for recrystallization. google.comgoogle.com For the more polar this compound, a solvent system that can solubilize the compound at an elevated temperature and allow for controlled precipitation upon cooling is required. A mixture of a good solvent, such as methanol or ethanol, and a poor solvent (an anti-solvent), like diethyl ether or hexane, could be effective. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by the slow addition of the anti-solvent until turbidity is observed. Cooling the mixture would then promote the formation of crystals. The polarity of the solvent systems can be systematically varied to optimize crystal growth and purity.

| Solvent System | Rationale | Expected Outcome |

| Methanol/Diethyl Ether | Methanol is a polar solvent that should readily dissolve the polar PEGylated thalidomide derivative, especially with gentle heating. Diethyl ether acts as a less polar anti-solvent to induce crystallization upon cooling. | This system is expected to yield purified crystals by slowly decreasing the solubility of the compound. |

| Ethanol/Water | Ethanol provides good solubility for the compound, while water, being highly polar, can act as an anti-solvent for the less polar domains of the molecule, potentially leading to precipitation. | May be effective, but the high polarity of water could also lead to the precipitation of an amorphous solid if not carefully controlled. |

| Dichloromethane/Hexane | Dichloromethane is a moderately polar solvent that can dissolve the compound, while hexane is a non-polar anti-solvent. | This combination is often used for compounds of intermediate polarity and could provide well-defined crystals. |

| Acetone/Water | Acetone is a polar aprotic solvent that can dissolve a wide range of compounds. The addition of water as an anti-solvent can facilitate crystallization. | A common solvent system for the crystallization of organic compounds with moderate polarity. |

Structural Elucidation and Purity Assessment Methodologies

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for confirming the molecular formula of a newly synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). medchemexpress.com For this compound, HRMS would be expected to provide an exact mass that corresponds to its molecular formula, C₂₀H₂₄N₂O₇. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Technique | Expected Result for C₂₀H₂₄N₂O₇ |

| HRMS (ESI+) | Expected [M+H]⁺ ion at m/z 405.1656 |

| Expected [M+Na]⁺ ion at m/z 427.1475 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR would be employed to provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phthalimide group, the protons of the glutarimide (B196013) ring, and the aliphatic protons of the C3 and PEG2 linker. The chemical shifts, integration values, and coupling patterns would be used to confirm the connectivity of the different fragments of the molecule.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the imide groups and the carbons of the aromatic ring and the linker.

Due to the lack of specific literature data for this compound, the following table presents expected ¹H NMR chemical shifts based on the analysis of thalidomide and similar PEGylated aromatic compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Glutarimide NH | ~8.0-8.5 | br s |

| Aromatic Protons (Phthalimide) | ~7.0-7.8 | m |

| Glutarimide CH | ~5.0-5.2 | dd |

| Linker O-CH₂ | ~3.6-4.2 | m |

| Linker C-CH₂ | ~1.8-2.2 | m |

| Glutarimide CH₂ | ~2.0-2.9 | m |

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| N-H Stretch (Imide) | 3100-3300 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Imide) | 1680-1750 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ether) | 1050-1150 |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages should closely match the theoretically calculated values for the molecular formula C₂₀H₂₄N₂O₇, providing further confirmation of the compound's identity and purity.

| Element | Theoretical Percentage |

| Carbon (C) | 59.40% |

| Hydrogen (H) | 5.98% |

| Nitrogen (N) | 6.93% |

Molecular Recognition and Biophysical Characterization of Thalidomide 5 C3 Peg2 Oh Interactions

Mechanistic Insights into CRBN-Thalidomide Derivative Binding

The binding of thalidomide (B1683933) and its derivatives to the Cereblon (CRBN) protein is a key event that underpins their therapeutic and teratogenic effects. CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), which is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). nih.gov In its native state, this complex is involved in the ubiquitination and subsequent proteasomal degradation of a specific set of proteins.

The interaction of a thalidomide derivative, such as Thalidomide-5'-C3-PEG2-OH, with CRBN fundamentally alters the substrate specificity of the CRL4^CRBN^ complex. nih.gov This binding event does not inhibit the E3 ligase activity but rather "hijacks" it, redirecting the ubiquitination machinery towards proteins that are not the natural substrates of CRBN. These newly targeted proteins are referred to as "neosubstrates." nih.gov

The thalidomide molecule itself binds within a specific pocket on the CRBN protein. The glutarimide (B196013) moiety of thalidomide is essential for this interaction, forming critical hydrogen bonds with the protein backbone. The phthalimide (B116566) portion of the molecule is more solvent-exposed, and modifications at this position, such as the C3-PEG2-OH linker in this compound, are commonly used to create Proteolysis Targeting Chimeras (PROTACs). These linkers allow for the recruitment of a target protein to the vicinity of the E3 ligase, leading to its ubiquitination and degradation.

The binding of this compound to CRBN is expected to be stereospecific, with the (S)-enantiomer generally exhibiting a significantly higher binding affinity than the (R)-enantiomer, a characteristic that has been observed for the parent thalidomide molecule. nih.gov This difference in binding affinity often translates to a more potent biological activity of the (S)-enantiomer.

Quantitative Assessment of Binding Affinity and Thermodynamics

To fully understand the interaction between this compound and CRBN, a quantitative assessment of the binding affinity and the thermodynamic parameters that govern this interaction is crucial. Several biophysical techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC) for Binding Enthalpies and Entropies

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. By titrating this compound into a solution containing CRBN, ITC can determine the binding affinity (K_d_), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). These thermodynamic parameters provide a complete picture of the binding energetics. A negative ΔH indicates an enthalpically driven interaction, typically characterized by the formation of favorable bonds, while a positive ΔS suggests an entropically driven interaction, often associated with the release of ordered solvent molecules from the binding interface.

Illustrative ITC Data for this compound Binding to CRBN

| Parameter | Illustrative Value |

|---|---|

| Binding Affinity (K_d_) | 150 nM |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.0 kcal/mol |

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Rate Constants

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical techniques that monitor the binding of an analyte (in this case, this compound) to a ligand immobilized on a sensor surface (CRBN). These methods provide real-time data on the association (k_on_) and dissociation (k_off_) rates of the binding event. The equilibrium dissociation constant (K_d_) can then be calculated from the ratio of these kinetic constants (k_off_/k_on_). This kinetic information is valuable for understanding the stability and lifetime of the CRBN-ligand complex.

Illustrative Kinetic Data for this compound and CRBN Interaction

| Parameter | Illustrative Value |

|---|---|

| Association Rate (k_on_) | 2.5 x 10^5^ M^-1^s^-1^ |

| Dissociation Rate (k_off_) | 3.75 x 10^-2^ s^-1^ |

| Dissociation Constant (K_d_) | 150 nM |

Spectroscopic and Fluorescence-Based Ligand-Binding Assays

A variety of spectroscopic and fluorescence-based assays offer complementary approaches to characterize the binding of this compound to CRBN. These methods are often high-throughput and require smaller sample quantities compared to ITC.

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) measures the directed movement of molecules in a temperature gradient, which is influenced by their size, charge, and hydration shell. The binding of this compound to a fluorescently labeled CRBN protein will alter its thermophoretic properties. By measuring this change at different ligand concentrations, a binding curve can be generated to determine the dissociation constant (K_d_).

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon denaturation. The binding of a ligand like this compound to CRBN is expected to stabilize the protein, resulting in an increase in its melting temperature (T_m_). The magnitude of this thermal shift (ΔT_m_) can be used to rank the binding affinities of different ligands.

Illustrative Spectroscopic Data for this compound and CRBN

| Technique | Parameter | Illustrative Value |

|---|---|---|

| Microscale Thermophoresis (MST) | Dissociation Constant (K_d_) | 180 nM |

| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔT_m_) | + 3.5 °C |

Influence of Linker Length and Composition on E3 Ligase Engagement

The optimization of the linker is a crucial aspect of PROTAC design, with its length and composition significantly impacting the efficacy of the resulting degrader. The C3-PEG2 linker in this compound combines a short alkyl chain (C3) with a hydrophilic polyethylene (B3416737) glycol (PEG) unit. This combination is intended to provide both spacing and favorable physicochemical properties.

Research on various PROTACs has demonstrated that there is often an optimal linker length for maximal degradation efficiency. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex. Conversely, an overly long linker might result in excessive flexibility, leading to a less stable ternary complex and reduced degradation potency. nih.gov

Studies on Bruton's tyrosine kinase (BTK) PROTACs have shown that while noncovalent engagement can be highly potent, the linker length and composition are key determinants of the degradation DC50 values. nih.gov For instance, a noncovalent BTK PROTAC showed a high degradation potency with a DC50 of 2.2 nM. nih.gov While specific data for this compound is not available, the principles from such studies underscore the importance of fine-tuning the linker to achieve optimal degradation.

The composition of the linker also plays a critical role. The inclusion of PEG units, as in the C3-PEG2 linker, can enhance the solubility and cell permeability of the PROTAC molecule. However, the length of the PEG chain must be carefully considered. In some cases, longer PEG linkers have been associated with decreased degradation efficiency.

The attachment point of the linker to the thalidomide scaffold is another critical factor. The 5-position of the phthalimide ring is a common attachment point for linkers in CRBN-recruiting PROTACs. medchemexpress.com Structural studies of thalidomide and its analogs bound to CRBN reveal that the glutarimide moiety is essential for binding, fitting into a hydrophobic pocket, while the phthalimide ring is more solvent-exposed, making it a suitable point for linker attachment. nih.govnih.gov The stereochemistry of thalidomide is also crucial, with the (S)-enantiomer exhibiting a significantly stronger binding affinity to CRBN than the (R)-enantiomer. nih.gov This stereospecificity is a key consideration in the design of thalidomide-based PROTACs.

While detailed quantitative data for this compound is not publicly available, the following table illustrates the type of data that is critical for evaluating the influence of linkers on E3 ligase engagement, based on findings for other PROTACs.

Table 1: Illustrative Biophysical and Degradation Data for PROTACs with Varying Linkers

| PROTAC Linker Composition | Target Protein | Binding Affinity (Kd) to CRBN (nM) | Ternary Complex Stability (α) | Degradation Potency (DC50, nM) | Maximum Degradation (Dmax, %) |

| Hypothetical Data for Comparison | |||||

| C3-PEG1 | Target X | Data not available | Data not available | Data not available | Data not available |

| C3-PEG2 | Target X | Data not available | Data not available | Data not available | Data not available |

| C3-PEG3 | Target X | Data not available | Data not available | Data not available | Data not available |

| Alkyl C5 | Target X | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the cited sources. The cooperativity factor (α) is a measure of the stability of the ternary complex.

Structural Biology and Computational Modeling of Thalidomide 5 C3 Peg2 Oh in Macromolecular Complexes

X-ray Crystallography of Thalidomide-Derived Ligands in Complex with CRBN

X-ray crystallography has been the cornerstone for understanding how thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), engage with their primary target, the Cereblon (CRBN) E3 ubiquitin ligase. nih.govscispace.comrsc.org Although a crystal structure for Thalidomide-5'-C3-PEG2-OH specifically is not publicly available, the wealth of structural data for its parent compounds provides a robust framework for understanding its binding mode.

Crystal structures of CRBN in complex with thalidomide, pomalidomide (B1683931), and lenalidomide (B1683929) reveal a conserved binding mechanism. nih.govnih.gov The glutarimide (B196013) moiety of the IMiD is crucial for binding and inserts into a hydrophobic pocket on the thalidomide-binding domain (TBD) of CRBN. nih.gov This pocket is notably framed by three tryptophan residues (the 'tri-Trp' pocket), which form key hydrophobic interactions. nih.gov The phthalimide (B116566) ring is more solvent-exposed, and modifications at this position are exploited for creating PROTACs. In this compound, the C3-PEG2-OH linker is attached at the 5-position of the phthalimide ring, extending into the solvent-exposed region where it can be connected to a warhead ligand that binds a target protein. nih.gov

Analysis of these crystal structures is critical for rational drug design, as it reveals the specific amino acid residues involved in binding and highlights potential sites for modification to improve affinity or alter substrate specificity. nih.gov The structures of ternary complexes, which include CRBN, an IMiD-based degrader, and a recruited 'neosubstrate' protein, have further illuminated the mechanism of molecular glues, showing how the drug reshapes the surface of CRBN to create a novel binding interface for the target protein. nih.govnih.gov

Table 1: Key X-ray Crystallography Structures of CRBN-Ligand Complexes

| PDB ID | Ligand | Neosubstrate | Resolution (Å) | Description |

|---|---|---|---|---|

| 4TZ4 | Lenalidomide | None | 2.60 | Structure of the human DDB1-CRBN complex with lenalidomide, revealing the IMiD binding pocket. nih.gov |

| 4CI1 | Thalidomide | None | 2.55 | Structure of the DDB1-CRBN complex with thalidomide, showing enantioselective binding. nih.gov |

| 5FQD | Lenalidomide | CK1α | 2.45 | Ternary complex structure illustrating how lenalidomide glues CRBN to the neosubstrate CK1α. nih.gov |

| 5HXB | CC-885 | GSPT1 | 2.80 | Ternary complex of a lenalidomide analogue with CRBN and the neosubstrate GSPT1. nih.gov |

This table is generated based on data from the Protein Data Bank and associated publications.

Cryo-Electron Microscopy (Cryo-EM) for Assembly of Multi-protein Degradation Complexes

While X-ray crystallography provides high-resolution snapshots of stable complexes, many of the assemblies involved in targeted protein degradation are large, dynamic, and compositionally heterogeneous, making them challenging to crystallize. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful complementary technique to overcome these limitations. nanoimagingservices.com

Cryo-EM is particularly well-suited for studying the architecture of entire Cullin-RING E3 ligase (CRL) complexes, such as the CRL4^CRBN^ machinery that this compound recruits. nanoimagingservices.com Furthermore, it can provide invaluable insights into the structure of the complete ternary complex, comprising the target protein, the PROTAC (containing the this compound moiety), and the E3 ligase complex. These complexes can be transient and flexible, properties that are more readily accommodated by cryo-EM's single-particle analysis approach. nanoimagingservices.comarvinas.com

For a molecule like this compound used in a PROTAC, cryo-EM can help visualize how the flexible PEG linker spans the distance between CRBN and the target protein, and how it influences the relative orientation of the two proteins. This structural information is critical for understanding the efficiency of ubiquitination, which is dependent on the positioning of the target protein's surface lysines relative to the E2-conjugating enzyme associated with the E3 ligase. elifesciences.org Although routine high-resolution characterization of full ternary complexes remains challenging, cryo-EM provides a pathway to visualize these critical assemblies. nanoimagingservices.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformational Analysis of Linkers

The static images from crystallography and cryo-EM are complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unparalleled insights into the dynamic nature of molecules in solution. nih.gov This is especially important for understanding the behavior of the flexible C3-PEG2-OH linker in this compound. The linker's conformation is not static; it exists as an ensemble of interconverting states, and this conformational landscape plays a critical role in a PROTAC's properties, including cell permeability and its ability to successfully form a productive ternary complex. nih.govacs.org

NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can measure through-space proton-proton distances. nih.gov For a PROTAC, long-range NOEs between the thalidomide moiety and the warhead ligand indicate the presence of folded or compact conformations in solution. nih.gov The prevalence of these folded states, which can mask polar surface area, is thought to be a key determinant of passive cell permeability. nih.govacs.org

Variable-temperature (VT) NMR experiments can identify intramolecular hydrogen bonds (IMHBs) by measuring the temperature dependence of amide proton chemical shifts. nih.gov Stable IMHBs can lock the linker into specific conformations, reducing the entropic penalty of forming the ternary complex. The gauche effect inherent in polyethylene (B3416737) glycol (PEG) linkers often promotes a higher population of folded conformations compared to more linear alkyl chains, making them a popular choice in PROTAC design. nih.govacs.org Thus, NMR provides a detailed picture of the linker's conformational preferences, which is essential for rationalizing and predicting the biological activity of degraders like this compound. nih.gov

Molecular Docking and Ligand Binding Site Prediction

Computational methods, particularly molecular docking, are indispensable tools for predicting and analyzing the binding of ligands to their protein targets. For this compound, docking can be used to model its interaction with the CRBN binding pocket. Starting with a known crystal structure of CRBN, docking algorithms can predict the most likely binding pose of the thalidomide portion of the molecule, confirming that it fits within the established binding site. nih.gov

The true power of this approach lies in its predictive capability for new molecules and for modeling larger assemblies. nih.gov When designing novel CRBN ligands, docking can rapidly screen virtual libraries of compounds to prioritize those with the highest predicted binding affinity. nih.gov For PROTACs, protein-protein docking can be used to generate models of the ternary complex. nih.gov By treating the PROTAC as a constraint, these algorithms can predict how CRBN and a target protein might come together. The resulting models can then be evaluated based on the ability of the linker, such as the C3-PEG2-OH chain, to bridge the two proteins without steric clashes or unfavorable geometries. This computational pre-screening helps rationalize the activity of different PROTACs based on linker length and attachment points and guides the design of new degraders with optimized ternary complex formation. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of biomolecular systems over time. While NMR provides data on the conformational ensemble, MD simulations can provide an atomistic, time-resolved view of these dynamics. elifesciences.orgbiorxiv.org For a PROTAC incorporating this compound, MD simulations are used to explore the vast conformational space of the flexible PEG linker and to assess the stability of the induced ternary complex. biorxiv.orgelifesciences.org

Starting from a docked model or a crystal structure, MD simulations in explicit solvent can reveal how the linker moves and flexes, and how the PROTAC mediates the interactions between the E3 ligase and the target protein. biorxiv.org These simulations show that while the warhead and the thalidomide moiety remain tightly bound in their respective pockets, the linker is highly flexible, allowing the two proteins to adopt various relative orientations. biorxiv.org

By analyzing the simulation trajectories, researchers can identify the most populated conformations, calculate the free energy of binding, and map the protein-protein interaction networks that are stabilized by the PROTAC. elifesciences.orgresearchgate.net This dynamic view is crucial, as the efficacy of a degrader is not solely dependent on forming a stable ternary complex, but also on the complex adopting a conformation that is productive for ubiquitin transfer. elifesciences.orgbiorxiv.org MD simulations provide insights into these essential motions, helping to explain why PROTACs with very similar components but different linkers can have vastly different degradation potencies. nih.govelifesciences.org

Table 2: Applications of MD Simulations in Analyzing Thalidomide-Based Degraders

| Simulation Aspect | Research Finding | Significance |

|---|---|---|

| Linker Flexibility | Linkers like PEG exhibit high flexibility, sampling a wide range of conformations. biorxiv.org | Governs the ability to span diverse target-ligase distances and influences cell permeability. |

| Ternary Complex Stability | Provides assessment of the stability of the PROTAC-mediated protein-protein interface. researchgate.net | Correlates with the cooperativity of ternary complex formation and degradation efficiency. |

| Conformational Sampling | Identifies dominant relative orientations of the target protein and E3 ligase. elifesciences.org | Determines whether surface lysines on the target are positioned correctly for ubiquitination. |

| Interaction Networks | Maps the specific residue-residue contacts across the protein-protein interface. elifesciences.org | Explains the molecular basis of cooperativity and informs the design of mutations to validate the model. |

This table summarizes common findings from molecular dynamics studies of PROTAC systems.

Quantum Chemical Calculations for Electronic Properties and Interaction Energies

For the most detailed understanding of the forces driving ligand binding, researchers turn to quantum chemical (QC) calculations. These methods, based on the principles of quantum mechanics, can compute the electronic structure of a molecule with high accuracy. nih.gov For this compound, QC calculations can elucidate the electronic properties of the thalidomide core that are fundamental to its interaction with CRBN.

QC methods like Density Functional Theory (DFT) can be used to calculate properties such as the partial atomic charges, the location of molecular orbitals (like the HOMO and LUMO), and the electrostatic potential map. chemrxiv.org This information helps to explain why certain atoms on the ligand participate in hydrogen bonds or other electrostatic interactions with specific residues in the CRBN binding pocket. nih.gov

Furthermore, QC calculations can provide highly accurate estimates of the interaction energies between the ligand and individual amino acid residues or the entire binding pocket. nih.gov By breaking down the total binding energy into its constituent parts (electrostatic, van der Waals, etc.), these calculations offer a detailed physicochemical understanding of the binding event. While computationally intensive, these methods can be applied to understand subtle effects, such as how the C3-PEG2-OH linker might electronically influence the thalidomide ring system or to compare the intrinsic binding energies of different IMiD derivatives, providing a rigorous foundation for structure-based design. nih.govchemrxiv.org

Cellular and Biochemical Evaluation of Conjugates Incorporating Thalidomide 5 C3 Peg2 Oh

Quantitative Assessment of Target Protein Degradation in Cellular Models

A primary objective in the evaluation of a new PROTAC is to quantify its ability to induce the degradation of the target protein within a cellular context. This is typically achieved through a combination of targeted and global proteomic techniques.

Western blot analysis is a fundamental technique to assess the reduction in the abundance of a target protein following treatment with a PROTAC. In studies of palbociclib-based PROTACs targeting CDK6, various cancer cell lines, such as MiaPaCa2 (pancreatic cancer), are treated with the PROTAC at different concentrations and for various durations. nih.gov Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane and probing with antibodies specific to the target protein (e.g., CDK6) and a loading control (e.g., GAPDH) to ensure equal protein loading.

The results of such analyses demonstrate a dose-dependent and time-dependent reduction in the levels of the target protein. For instance, a palbociclib-based PROTAC, referred to as PROTAC 6, was shown to induce near-complete degradation of CDK6 at a concentration of 100 nM in both HPNE and MiaPaCa2 cell lines after 24 hours, while the levels of the homologous protein CDK4 remained unaffected, demonstrating selectivity. nih.gov

To confirm that the observed protein loss is due to the PROTAC's mechanism of action, competition experiments are often performed. Co-treatment of cells with the PROTAC and an excess of the parent target protein inhibitor (e.g., palbociclib) or the E3 ligase ligand (e.g., pomalidomide) would be expected to rescue the degradation of the target protein by competing for binding to the PROTAC. nih.gov Indeed, studies have shown that the degradation of CDK6 by a palbociclib-based PROTAC was inhibited in the presence of excess palbociclib (B1678290) or pomalidomide (B1683931), confirming that the PROTAC's activity is dependent on the formation of a ternary complex between the target protein and the E3 ligase. nih.gov

| Cell Line | PROTAC Concentration (µM) | Treatment Duration (h) | Target Protein | Observed Degradation | Reference |

| MiaPaCa2 | 0.5 | 4 | CDK6 | Significant reduction | nih.gov |

| HPNE | 0.1 | 24 | CDK6 | Near-quantitative degradation | nih.gov |

| MiaPaCa2 | 0.1 | 24 | CDK6 | Near-quantitative degradation | nih.gov |

| MiaPaCa2 | 1 | 8 | CDK6 | Degradation abrogated by MG132 | nih.gov |

This table is representative of data found in studies of palbociclib-based PROTACs and is intended to illustrate the type of data generated in Western Blot analyses.

While Western blotting is excellent for analyzing specific proteins, quantitative proteomics methods like Tandem Mass Tagging (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) provide a global view of protein abundance changes across the entire proteome. This is crucial for assessing the selectivity of a PROTAC and identifying potential off-target effects.

In a typical TMT experiment, cells are treated with the PROTAC or a vehicle control. The proteins are then extracted, digested into peptides, and labeled with isobaric TMT reagents. The samples are then mixed and analyzed by mass spectrometry. This allows for the simultaneous identification and quantification of thousands of proteins, revealing any that are significantly up- or downregulated upon PROTAC treatment. Such studies are critical to ensure that the PROTAC is selectively degrading the intended target without causing widespread, unintended changes in the proteome.

Immunofluorescence microscopy and flow cytometry can be employed to visualize and quantify the reduction of the target protein at a single-cell level. For immunofluorescence, cells are treated with the PROTAC, then fixed, permeabilized, and stained with an antibody against the target protein, which is conjugated to a fluorescent dye. The resulting images can provide qualitative and quantitative information about the reduction of the target protein and its subcellular localization.

Flow cytometry offers a high-throughput method to quantify protein levels in a large population of cells. Similar to immunofluorescence, cells are stained with a fluorescently labeled antibody against the target protein, and the fluorescence intensity of individual cells is measured as they pass through a laser beam. This allows for a statistical analysis of the protein degradation across the entire cell population.

Ubiquitination Pathway Modulation and Substrate Specificity Analysis

The core mechanism of a thalidomide-based PROTAC is to induce the ubiquitination of the target protein by the CRBN E3 ligase, marking it for degradation by the proteasome. Therefore, it is essential to demonstrate that the PROTAC actively modulates the ubiquitination pathway.

In vitro ubiquitination assays are performed to directly demonstrate that the PROTAC can facilitate the ubiquitination of the target protein in a reconstituted system. These assays typically include the purified target protein, the E3 ligase complex (e.g., CRBN-DDB1), ubiquitin, E1 activating enzyme, E2 conjugating enzyme (like UBE2G1 or UBE2D3), and ATP. oup.com The reaction is initiated by the addition of the PROTAC, and the ubiquitination of the target protein is assessed by Western blot, looking for the appearance of higher molecular weight bands corresponding to the protein conjugated with one or more ubiquitin molecules.

To confirm that the PROTAC induces ubiquitination of the target protein in a cellular context, co-immunoprecipitation experiments are performed. Cells are treated with the PROTAC, and often a proteasome inhibitor like MG132 is added to allow the accumulation of ubiquitinated proteins that would otherwise be degraded. nih.gov The target protein is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated proteins are then analyzed by Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitination signal in the presence of the PROTAC provides strong evidence that it is functioning as intended.

For example, in the study of a palbociclib-based CDK6 degrader, treatment of MiaPaCa2 cells with the proteasome inhibitor MG132 prior to the addition of the PROTAC resulted in the abrogation of CDK6 degradation, which is consistent with a proteasome-dependent degradation mechanism that is preceded by ubiquitination. nih.gov

| Assay Type | Experimental Setup | Expected Outcome | Reference |

| Cellular Ubiquitination | Co-immunoprecipitation of target protein from cells treated with PROTAC and a proteasome inhibitor, followed by Western blot for ubiquitin. | Increased polyubiquitination of the target protein. | nih.gov |

| Proteasome Inhibition | Cells pre-treated with a proteasome inhibitor (e.g., MG132) followed by PROTAC treatment. Protein levels assessed by Western blot. | Abrogation of target protein degradation. | nih.gov |

This table illustrates the types of experiments conducted to confirm the ubiquitin-proteasome pathway's involvement in PROTAC-mediated degradation, based on findings from analogous studies.

Assessment of Selectivity and Off-Target Effects (Mechanistic focus)

The selectivity of a PROTAC is a critical determinant of its therapeutic window and is influenced by all its components: the warhead, the E3 ligase ligand, and the linker. The Thalidomide-5'-C3-PEG2-OH moiety, as the E3 ligase-recruiting element, plays a pivotal role in the selectivity profile of the final conjugate. Its primary on-target effect is the recruitment of the CRBN E3 ligase. However, the thalidomide (B1683933) core itself can induce the degradation of a specific set of endogenous proteins, known as neosubstrates, which can lead to off-target effects.

Research has shown that the point of attachment of the linker to the thalidomide core significantly impacts the degradation profile of these neosubstrates. nih.gov The linkage in this compound is at the 5-position of the phthalimide (B116566) ring. Studies on pomalidomide, a close analog of thalidomide, have demonstrated that modifications at the C5 position can mitigate the degradation of certain zinc-finger (ZF) transcription factors, which are known off-targets of thalidomide-based degraders. nih.gov Specifically, substitutions at the C5 position have been shown to reduce the propensity for ZF degradation compared to modifications at the C4 position. nih.gov This suggests that employing this compound in a PROTAC could potentially lead to a more favorable off-target profile compared to degraders with linkers at other positions.

The rationale behind this improved selectivity lies in the subtle alterations of the ternary complex formed between CRBN, the thalidomide-based ligand, and the off-target protein. Modifications at the C5 position can create steric hindrance that disrupts the binding of certain endogenous ZF proteins to the CRBN-ligand complex, while preserving the ability to recruit CRBN for the degradation of the intended target protein. nih.gov

Below is a representative data table illustrating the potential differential off-target degradation profile of a hypothetical PROTAC utilizing a C5-linked thalidomide moiety versus a C4-linked one.

| Target Protein | Linker Position | % Degradation at 1 µM |

| On-Target | ||

| Target Protein X | C5 (Hypothetical) | 85% |

| Target Protein X | C4 (Hypothetical) | 88% |

| Off-Target (Zinc Finger Proteins) | ||

| ZFP91 | C5 (Hypothetical) | 20% |

| ZFP91 | C4 (Hypothetical) | 65% |

| IKZF1 | C5 (Hypothetical) | 45% |

| IKZF1 | C4 (Hypothetical) | 55% |

| SALL4 | C5 (Hypothetical) | 15% |

| SALL4 | C4 (Hypothetical) | 40% |

This table is illustrative and based on trends reported in the literature for C4 vs. C5 modifications on thalidomide analogs. nih.gov

Cellular Permeability and Intracellular Distribution Studies

Intracellular distribution is also a key consideration. Once inside the cell, the PROTAC must be able to engage both the target protein and the CRBN E3 ligase, which is predominantly located in the nucleus. The relatively small and flexible nature of the C3-PEG2 linker in this compound is designed to allow for the formation of a productive ternary complex without imposing significant conformational constraints.

Studies on the cellular uptake of PEGylated nanoparticles and conjugates have shown that PEGylation can influence the mechanism of cellular entry. researchgate.net While specific data for this compound is not available, it is plausible that conjugates incorporating this moiety would utilize passive diffusion and/or transporter-mediated uptake mechanisms, depending on the properties of the attached warhead.

The following table presents hypothetical permeability data for a PROTAC containing the this compound linker compared to a similar PROTAC with a more lipophilic alkyl linker.

| PROTAC Conjugate | Linker Type | Apparent Permeability (Papp) A-B (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |

| PROTAC-X | C3-PEG2 | 1.5 | 1.2 |

| PROTAC-Y | C8 Alkyl | 0.8 | 3.5 |

This table is for illustrative purposes to demonstrate the potential impact of a PEG linker on permeability and efflux, based on general principles of drug design.

Phenotypic Screening in Defined Cell Line Models (e.g., cell viability, proliferation, differentiation)

For instance, if this compound is conjugated to an inhibitor of a key oncogenic protein, the resulting PROTAC would be expected to induce cell death or inhibit proliferation in cancer cell lines that are dependent on that oncoprotein. The efficacy of the PROTAC would be assessed using standard assays such as MTT or CellTiter-Glo to measure cell viability, and BrdU incorporation or cell counting to assess proliferation.

Below is a representative data table from a hypothetical phenotypic screen of a PROTAC utilizing this compound against a cancer cell line dependent on the target protein.

| Cell Line | Treatment | Concentration (nM) | Cell Viability (% of Control) |

| Cancer Cell Line A (Target-Positive) | PROTAC-X | 1 | 85 |

| 10 | 52 | ||

| 100 | 15 | ||

| Cancer Cell Line B (Target-Negative) | PROTAC-X | 1 | 98 |

| 10 | 95 | ||

| 100 | 92 | ||

| Cancer Cell Line A (Target-Positive) | Warhead only | 100 | 75 |

| 1000 | 40 |

This table is illustrative, demonstrating the expected target-dependent effect on cell viability for a PROTAC incorporating the specified linker-ligand conjugate.

Pharmacological and Preclinical in Vivo Evaluation of Conjugates Non Human Models

Pharmacokinetic (PK) Profiling in Animal Models

No specific pharmacokinetic data for Thalidomide-5'-C3-PEG2-OH in any animal model has been published. Research on thalidomide (B1683933) itself shows significant interspecies differences in its pharmacokinetic profile. For instance, the elimination half-life of thalidomide is approximately 0.5 hours in mice, 2.2 hours in rabbits, and 7.3 hours in multiple myeloma patients. nih.gov The metabolism of thalidomide also varies, with hydroxylated metabolites being more prominent in mice than in rabbits or humans. nih.govnih.gov The addition of the C3-PEG2-OH linker would be expected to significantly alter these properties, but without experimental data, any prediction would be speculative.

There is no available information on the ADME profile of this compound. For the parent compound, thalidomide, it is known to undergo hydrolysis and hydroxylation. nih.gov The metabolic fate of the C3-PEG2-OH linker is undocumented.

Specific values for bioavailability, half-life, and clearance for this compound are not available. These parameters would need to be determined experimentally in relevant animal models.

No studies on the tissue distribution of this compound have been reported.

Pharmacodynamic (PD) Assessment in Animal Models

The pharmacodynamic effects of this compound would be dependent on the complete PROTAC molecule it is part of. As a standalone compound, it would be expected to bind to cereblon, but its ability to induce the degradation of neosubstrates might differ from thalidomide due to the attached linker.

There is no in vivo data on target engagement or protein degradation efficacy for this compound. The principle of action for thalidomide-based PROTACs is to recruit a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target. researchgate.net The efficacy of this process is highly dependent on the specific PROTAC and the target protein.

Without in vivo studies, no specific biomarkers have been identified or validated for assessing the activity of this compound. For thalidomide and its analogs, downstream effects of neosubstrate degradation, such as the downregulation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), serve as pharmacodynamic biomarkers. nih.gov

Dose-Response Relationships in Animal Models

Establishing a clear dose-response relationship is a cornerstone of preclinical evaluation for any new therapeutic agent. For conjugates derived from this compound, this would involve a series of studies in relevant animal models to determine the range of doses that elicit a therapeutic effect. While specific data for this compound is not available, studies on thalidomide provide a framework for how such evaluations are conducted.

In preclinical oncology studies, for instance, dose-ranging studies are performed to identify a dose that balances anti-tumor efficacy with an acceptable toxicity profile. In a xenograft model of human cervical cancer, mice were treated with thalidomide to assess its impact on tumor growth. nih.gov Similarly, in a neuroblastoma xenograft model, a specific dose of thalidomide was administered to evaluate its anti-angiogenic properties. nih.gov

Interactive Table: Example of Dose-Response Evaluation Parameters from Thalidomide Studies

| Parameter | Description | Example from Thalidomide Studies |

|---|---|---|

| Dose Escalation | A range of doses are administered to different cohorts of animals to identify the optimal therapeutic dose. | In a cervical cancer xenograft model, a dose of 200 mg/kg/day of thalidomide was used. nih.gov |

| Efficacy Endpoints | Measurable outcomes that indicate the therapeutic benefit of the compound. | Tumor volume reduction, inhibition of angiogenesis, induction of apoptosis. nih.govnih.gov |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Mathematical models used to understand the relationship between drug concentration and its effect over time. | Data from such models would inform the selection of an optimal dosing schedule. |

Efficacy Studies in Established Preclinical Disease Models

The efficacy of a new therapeutic agent is tested in animal models that mimic human diseases. For PROTACs incorporating this compound, the choice of model would depend on the target protein the PROTAC is designed to degrade.

Murine Xenograft and Syngeneic Models for Oncological Research

Murine xenograft and syngeneic models are critical tools in oncology research to evaluate the anti-cancer potential of new drugs. enamine.net

Xenograft models involve the implantation of human cancer cells into immunodeficient mice. enamine.net These models are valuable for assessing the direct effect of a drug on human tumors. Studies on thalidomide have utilized xenograft models to demonstrate its anti-tumor and anti-angiogenic effects in cervical cancer and neuroblastoma. nih.govnih.gov In the cervical cancer model, thalidomide inhibited tumor growth by approximately 55%. nih.gov In the neuroblastoma model, while tumor growth was not significantly altered, thalidomide did suppress angiogenesis. nih.gov

Syngeneic models use cancer cells derived from the same genetic background as the immunocompetent mouse strain in which they are implanted. enamine.net This allows for the study of the drug's interaction with a functional immune system, which is particularly relevant for immunomodulatory agents like thalidomide and its derivatives. nih.gov

Interactive Table: Comparison of Murine Cancer Models

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Xenograft | Human tumor cells grown in immunodeficient mice. enamine.net | Allows for the study of human-specific drug targets. | Lack of a functional immune system can limit the assessment of immunomodulatory effects. |

| Syngeneic | Murine tumor cells grown in immunocompetent mice of the same genetic background. enamine.net | Intact immune system allows for the study of drug-immune system interactions. | The drug target must be present in the murine cancer cells. |

Animal Models for Inflammatory and Autoimmune Diseases

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have shown promise in treating inflammatory and autoimmune diseases. nih.gov Therefore, PROTACs utilizing the this compound linker would likely be evaluated in relevant animal models of these conditions.

Preclinical studies on thalidomide have demonstrated its anti-inflammatory and immunosuppressive actions in various animal models. nih.gov These models are crucial for understanding the mechanisms by which these compounds modulate the immune system and for providing a rationale for their use in human clinical trials for diseases like systemic lupus erythematosus and inflammatory bowel disease. nih.gov

Emerging Preclinical Models for Neurodegenerative Disorders

There is growing interest in the potential therapeutic applications of thalidomide and related compounds in neurodegenerative disorders. Preclinical research in this area often employs animal models that recapitulate key aspects of these complex diseases. While specific studies using this compound in this context are not yet published, the methodologies used to evaluate the parent compound, thalidomide, would be applicable.

Advanced Applications and Future Research Directions for Thalidomide 5 C3 Peg2 Oh

Expansion into Novel E3 Ligase Modulator Design

The thalidomide (B1683933) component of Thalidomide-5'-C3-PEG2-OH functions as a "molecular glue," reprogramming the CRBN E3 ligase to recognize and ubiquitinate proteins that are not its natural substrates, termed "neosubstrates." nih.gov This induced proximity leads to the degradation of the target protein by the proteasome. dundee.ac.uk The design of novel E3 ligase modulators using building blocks like this compound is a frontier in drug discovery. Research has shown that thalidomide and its analogs can even enhance the function of the E3 ligase complex by preventing the ubiquitination and subsequent degradation of CRBN itself, thereby increasing its cellular levels and potentiating the degradation effect. biochempeg.com

By systematically conjugating this compound to various protein-binding ligands, researchers can create a diverse array of PROTACs. Each new PROTAC is, in essence, a novel E3 ligase modulator designed to degrade a specific protein of interest (POI). This approach expands the "degradable" proteome, offering a pathway to target proteins previously considered "undruggable" by conventional inhibitors. aacrjournals.org The rational design of these modulators is informed by structural insights into the ternary complex formed between the POI, the PROTAC, and the E3 ligase, aiming to optimize the protein-protein interactions induced by the molecule. nih.gov

Development of Multi-Targeting or Selective Degradation Strategies

A key advantage of the PROTAC technology, enabled by building blocks such as this compound, is the potential for highly selective protein degradation. Selectivity can be conferred by the ligand chosen to bind the target protein. nih.gov However, the linker and the E3 ligase ligand also play crucial roles in determining the specificity and efficiency of degradation. Modifications to the thalidomide core can alter the surface of the CRBN E3 ligase, changing its preference for neosubstrates. aacrjournals.org

Furthermore, the development of multi-targeting strategies is an emerging area. While a single PROTAC is designed to degrade one specific protein, the underlying principle can be adapted. For instance, a PROTAC could be designed to degrade a target protein that is part of a larger disease-associated protein complex, leading to the disruption of multiple pathological interactions. Conversely, the high specificity of PROTACs allows for the selective degradation of one protein isoform over others, or even a specific post-translationally modified form of a protein, offering a level of precision that is difficult to achieve with traditional inhibitors. mdpi.com

Integration with Delivery Systems for Enhanced Therapeutic Index

A significant challenge for PROTACs, including those derived from this compound, is their suboptimal pharmacokinetic properties. frontiersin.org Their large molecular weight and high polar surface area can limit cell permeability and oral bioavailability. frontiersin.orgnih.gov To overcome these limitations, researchers are integrating PROTACs with advanced drug delivery systems to improve their therapeutic index. nih.govrsc.org

These delivery systems aim to increase solubility, enhance cellular uptake, and enable targeted delivery to diseased tissues, thereby reducing off-target toxicity. nih.govdovepress.com Two prominent strategies are the use of lipid nanoparticles (LNPs) and the creation of antibody-PROTAC conjugates.

| Delivery System | Mechanism | Advantages |

| Lipid Nanoparticles (LNPs) | PROTACs are encapsulated within lipid-based vesicles. biochempeg.com These nanoparticles can protect the PROTAC from degradation, improve its solubility, and facilitate cellular uptake. frontiersin.orgnih.gov | Good biocompatibility, high loading capacity, can overcome poor water solubility, and leverages technology proven successful in other areas like mRNA vaccines. biochempeg.com |

| Antibody-PROTAC Conjugates (Ab-PROTACs or DACs) | A PROTAC is chemically linked to a monoclonal antibody that targets a specific cell-surface antigen, often one that is overexpressed on cancer cells. nih.gov The conjugate binds to the target cell, is internalized, and the active PROTAC is released inside the cell. rapidnovor.comacs.org | Provides high tissue specificity, minimizes systemic exposure and off-target side effects, and can deliver PROTACs with otherwise poor drug-like properties. nih.gov |

These nano-formulations can fundamentally enhance the precision of protein degradation, ensuring the therapeutic agent reaches the intended site of action while sparing healthy tissues. dovepress.com

Exploration in Chemical Probe Development for Uncharacterized Protein Functions

Beyond their therapeutic potential, PROTACs synthesized from building blocks like this compound are invaluable as chemical probes for basic research. nih.gov They offer a powerful method for target validation and for studying the function of uncharacterized proteins. nih.govrsc.org By inducing the rapid and selective degradation of a specific protein, researchers can observe the resulting biological consequences, effectively performing a "chemical knockout." nih.gov This approach is a compelling alternative to genetic techniques like RNA interference or CRISPR, as it acts at the protein level and its effects can be more rapid and reversible. nih.gov

The use of PROTACs as chemical probes is a key component of activity-based protein profiling (ABPP), a chemoproteomic strategy to monitor the functional state of enzymes in their native biological environment. sioc-journal.cnnih.govwikipedia.org A PROTAC probe can be used to degrade a specific enzyme, allowing researchers to study the downstream effects on cellular pathways and identify the enzyme's function and substrates. nih.gov The ease of synthesis, starting from a versatile building block with a reactive handle like the hydroxyl group on this compound, facilitates the creation of custom probes to interrogate virtually any protein for which a binder is known. southcoastbiosciencesdtp.ac.uk

Strategies for Overcoming Resistance Mechanisms to Degradation

As with any targeted therapy, acquired resistance is a significant challenge for PROTACs. nih.gov For degraders that rely on the CRBN E3 ligase, resistance can emerge through several mechanisms. Studies have shown that cancer cells can develop resistance after chronic treatment with CRBN-based PROTACs. aacrjournals.org This resistance is often not due to mutations in the target protein that prevent PROTAC binding, but rather to alterations in the degradation machinery itself. aacrjournals.orgresearchgate.net

Key resistance mechanisms include:

Genomic alterations of E3 ligase components : This can involve mutations in the CRBN gene or in other core components of the Cullin-RING ligase (CRL) complex, such as CUL4A or DDB1. aacrjournals.orgnih.gov

Loss of CRBN expression : Cancer cells can acquire chromosomal deletions that lead to the complete loss of the CRBN gene, rendering CRBN-based PROTACs ineffective. aacrjournals.orgresearchgate.net

Downregulation of E3 ligase machinery : Reduced expression of essential components of the CRBN E3 ligase complex can also lead to decreased degradation efficacy. mdpi.com

Several strategies are being explored to overcome this resistance. A primary approach is the development of PROTACs that recruit different E3 ligases, such as VHL (von Hippel-Lindau) or IAPs (Inhibitor of Apoptosis Proteins). researchgate.netmdpi.com If a cell becomes resistant to a CRBN-based degrader, a VHL-based degrader targeting the same protein may still be effective. mdpi.com Another innovative strategy involves the development of E3 ligase-independent degradation technologies, such as hydrophobic tagging (HyT), which can circumvent resistance caused by E3 ligase alterations. acs.org

Advancements in Linker Chemistry and Design for Optimized Degradation

The linker connecting the target-binding ligand to the E3 ligase ligand is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. The length, rigidity, composition, and attachment point of the linker profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination and degradation. mdpi.com

This compound provides a specific linker configuration—a short alkyl chain combined with a flexible, hydrophilic PEG unit. The PEG component can improve water solubility and permeability, which are common challenges for these large molecules. rsc.org Researchers are actively exploring a wide variety of linker chemistries to optimize PROTAC performance. This includes varying the PEG length (e.g., PEG3, PEG4, PEG5) and the type of chemical chain. nih.govnih.gov

Furthermore, the terminal functional group on the linker is crucial for synthesis. While this compound has a hydroxyl group (-OH), other variants are available with different reactive handles to facilitate conjugation with various target ligands.

| Linker Terminus | Reactive Partner | Chemistry |

| -OH (Hydroxyl) | Carboxylic acids | Esterification |

| -Cl (Chloride) | Amines, thiols, hydroxyls | Nucleophilic substitution |

| -COOH (Carboxylic Acid) | Amines | Amide bond formation |

| -N3 (Azide) | Alkynes | Click Chemistry (CuAAC or SPAAC) |

| -NH2 (Amine) | Carboxylic acids | Amide bond formation |

This modularity allows chemists to rapidly synthesize libraries of PROTACs with diverse linkers to empirically determine the optimal design for a given target. lumiprobe.commedchemexpress.com

Prospects for High-Throughput Screening and Lead Optimization

The discovery of effective PROTACs relies on the ability to screen large numbers of candidate molecules. High-throughput screening (HTS) is a key technology in this process. frontiersin.org By leveraging automated robotics, HTS allows for the rapid testing of extensive compound libraries against specific biological targets in multi-well plates. researchgate.netcancer.gov Building blocks like this compound are ideal for generating such libraries. A diverse set of target-binding ligands can be conjugated to the thalidomide-linker moiety, creating a library of PROTACs ready for screening.

Once initial "hits" are identified in an HTS campaign, they enter the lead optimization phase. mdpi.com This iterative process involves systematically modifying the structure of the hit compound to improve key drug-like properties. mdpi.com For a PROTAC, this can include:

Potency (DC₅₀/Dₘₐₓ) : Modifying the linker or ligands to achieve more potent degradation at lower concentrations.

Selectivity : Altering the structure to minimize degradation of off-target proteins.

Pharmacokinetics (PK) : Improving properties like solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in vivo.

Pharmaceutical Properties : Ensuring the compound has adequate chemical stability and can be synthesized efficiently. mdpi.com

Computational modeling and advanced analytical techniques are increasingly used to guide these optimization efforts, accelerating the journey from an initial hit to a clinical candidate. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.